molecular formula C6H7ClF2O2S B1610440 3-(Chlorodifluoromethylthio)pentane-2,4-dione CAS No. 42092-81-9

3-(Chlorodifluoromethylthio)pentane-2,4-dione

Cat. No. B1610440
CAS RN: 42092-81-9
M. Wt: 216.63 g/mol
InChI Key: LVRPCCNXPLRVFI-UHFFFAOYSA-N
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Description

3-(Chlorodifluoromethylthio)pentane-2,4-dione, also known as CPD, is a chemical compound that has been widely studied for its potential use in scientific research. CPD is a synthetic compound that was first synthesized in the 1960s and has since been used in a variety of applications, including as a pesticide and as a building block for other chemicals. In

Scientific Research Applications

  • Synthesis of 3-substituted derivatives

    • Field : Organic Chemistry
    • Application : A novel and efficient method of synthesis of 3-substituted derivatives of pentane-2,4-dione is proposed .
    • Method : This method is based on the Finkelstein reaction, wherein cheaper and easily accessible chloro derivatives are converted into more reactive iodo derivatives .
    • Results : The use of this method allows for the creation of more reactive iodo derivatives from cheaper and easily accessible chloro derivatives .
  • Complexes with Nickel (II) and Cobalt (III)

    • Field : Inorganic Chemistry
    • Application : Two mononuclear complexes, [Ni(acac)2]·0.5CH3OH and [Co(acac)2NO3]·2H2O (acac = pentane-2,4-dione), have been synthesized .
    • Method : The complexes were synthesized and characterized by single crystal X-ray analysis .
    • Results : Complex 1 has a one-dimensional chain-like structure, while complex 2 shows a three–dimensional network structure .
  • Fluorescence Study

    • Field : Biochemistry
    • Application : Pentane-2,4-dione is used as a fluorogenic tool for quality control and clinical study assays of Sitagliptin .
    • Method : The method involves the use of fluorescence to study the properties of Sitagliptin .
    • Results : This method provides a simple, effective, and quick alternative tool for quality control and clinical study assays of Sitagliptin .
  • Acidity Study
    • Field : Physical Chemistry
    • Application : The acidity difference between β-diketones, including pentane-2,4-dione, is studied .
    • Method : The study involves the use of DMSO as a solvent and the measurement of pKa values .
    • Results : In DMSO, pentane‐2,4‐dione and 1,3‐diphenylpropane‐1,3‐dione possess nearly identical pKa, whereas 1‐phenylbutane‐1,3‐dione is almost 1 pKa unit weaker than the former two .
  • Finkelstein Reaction

    • Field : Organic Chemistry
    • Application : A novel and efficient method of synthesis of 3-substituted derivatives of pentane-2,4-dione is proposed, wherein cheaper and easily accessible chloro derivatives are conversed into more reactive iodo derivatives .
    • Method : The method is based on the Finkelstein reaction for which the literature suggests highly polar organic solvents as ideal reaction media .
    • Results : The use of industrially used ketones, especially methyl isobutyl ketone, is proposed. The use of MIBK as a solvent additionally allows an azeotropic removal of water from the reaction mixture, enabling the application of moisture sensitive alkylating agents .
  • Fluorogenic Probe

    • Field : Biochemistry
    • Application : Pentane-2,4-dione is used as a fluorogenic probe of dipeptidyl peptidase-4 enzyme inhibitor medicament assay in pharmaceutical and biological matrices .
    • Method : The method involves the use of fluorescence to study the properties of Sitagliptin .
    • Results : This method provides a simple, effective, and quick alternative tool for quality control and clinical study assays of Sitagliptin .

properties

IUPAC Name

3-[chloro(difluoro)methyl]sulfanylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClF2O2S/c1-3(10)5(4(2)11)12-6(7,8)9/h5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRPCCNXPLRVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505282
Record name 3-{[Chloro(difluoro)methyl]sulfanyl}pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chlorodifluoromethylthio)pentane-2,4-dione

CAS RN

42092-81-9
Record name 3-{[Chloro(difluoro)methyl]sulfanyl}pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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